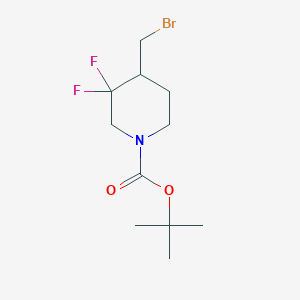

tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate

Description

Chemical Name: tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate CAS Number: 1303974-03-9 Molecular Formula: C₁₁H₁₈BrF₂NO₂ Molecular Weight: 314.17 g/mol Synonyms: 4-(Bromomethyl)-1-Boc-3,3-difluoropiperidine; 1-Boc-4-(bromomethyl)-3,3-difluoropiperidine .

This compound is a Boc-protected piperidine derivative featuring a bromomethyl substituent at position 4 and two fluorine atoms at position 3. The bromomethyl group serves as a reactive handle for further functionalization, making it valuable in pharmaceutical synthesis, particularly in alkylation or nucleophilic substitution reactions . The difluoro substituents enhance lipophilicity and metabolic stability, while the Boc group provides steric protection during synthetic workflows .

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrF2NO2/c1-10(2,3)17-9(16)15-5-4-8(6-12)11(13,14)7-15/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMRYYQQMYOAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of Bromomethyl and Difluoromethyl Groups: The bromomethyl group can be introduced via bromination reactions, while the difluoromethyl group can be added using fluorinating agents.

Esterification: The tert-butyl ester is formed by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a piperidine derivative with an amine substituent.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves nucleophilic substitution reactions where bromomethyl groups are introduced into piperidine derivatives. The characterization of this compound is achieved through various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming its structure and purity.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that fluorinated piperidine derivatives can inhibit the growth of cancer cells by interfering with cellular signaling pathways. The introduction of the bromomethyl group in this compound enhances its reactivity, making it a suitable candidate for developing new anticancer agents .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its bromomethyl group allows for further functionalization, enabling the production of more complex molecules. This versatility is particularly useful in creating compounds with specific biological activities or improved pharmacokinetic properties .

Agrochemical Development

The compound's ability to modify biological activity also extends to agrochemicals. Research into piperidine derivatives has shown promise in developing new pesticides and herbicides that are more effective and environmentally friendly. The difluoromethyl group contributes to increased lipophilicity, enhancing the compound's ability to penetrate plant tissues .

Neuropharmacology

Recent studies have explored the potential neuropharmacological effects of piperidine derivatives. This compound may play a role in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia .

Case Study 1: Synthesis of Anticancer Agents

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives using this compound as a starting material. These compounds were tested against various cancer cell lines, showing promising results with IC50 values indicating significant cytotoxicity towards tumor cells .

Case Study 2: Agrochemical Efficacy

A research project focused on developing new herbicides utilized this compound as a key intermediate. The resulting compounds demonstrated enhanced efficacy against common weeds while exhibiting lower toxicity to non-target species .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl and difluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Electronic and Steric Effects

Physicochemical Properties

- Lipophilicity: The difluoro and bromomethyl groups in the target compound enhance logP compared to hydroxyl- or amino-substituted analogs, improving membrane permeability .

- Molecular Weight : Bromine contributes significantly to the target’s molecular weight (314.17 g/mol), whereas azide and amine analogs are lighter (~213–239 g/mol) .

Biological Activity

tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS No. 1303974-03-9) is a synthetic organic compound characterized by a piperidine ring with bromomethyl and difluoromethyl substituents. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

- Molecular Formula: C11H18BrF2NO2

- Molecular Weight: 314.17 g/mol

- Structure: The compound consists of a piperidine ring substituted with a bromomethyl group, two fluorine atoms, and a tert-butyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl and difluoromethyl groups enhance its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the formation of new bioactive compounds.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of piperidine compounds can possess antimicrobial properties. The presence of halogen substituents may enhance this activity by increasing lipophilicity and membrane permeability.

- CNS Activity: Compounds similar to tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine have been investigated for their effects on the central nervous system (CNS). The piperidine structure is often associated with neuroactive compounds, making this derivative a candidate for further exploration in neuropharmacology.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, the bromomethyl group can facilitate interactions with active sites of enzymes, potentially leading to the modulation of biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

- Study on Antimicrobial Properties: A study evaluated various piperidine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that compounds with halogen substitutions demonstrated enhanced antibacterial activity compared to their non-halogenated counterparts .

- Neuropharmacological Evaluation: Research assessing the effects of difluorinated piperidine derivatives on neurotransmitter systems revealed potential anxiolytic effects in animal models. This suggests that tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine could be further investigated as a therapeutic agent for anxiety disorders .

Comparison with Similar Compounds

The following table summarizes the properties and activities of similar piperidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-(chloromethyl)-3,3-difluoropiperidine | Chloromethyl instead of bromomethyl | Moderate antimicrobial activity |

| tert-Butyl 4-(hydroxymethyl)-3,3-difluoropiperidine | Hydroxymethyl group | Potential CNS activity |

| tert-Butyl 4-(methyl)-3,3-difluoropiperidine | Methyl group | Reduced enzyme inhibition |

Q & A

Q. Q1. What are the common synthetic routes for preparing tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate?

A1. The compound is typically synthesized via bromination of a pre-functionalized piperidine scaffold. A feasible approach involves nucleophilic substitution of a hydroxyl or tosyl group at the 4-position of a tert-butyl-protected 3,3-difluoropiperidine intermediate. For example, bromomethylation can be achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) in anhydrous DCM or THF under inert conditions. Reaction optimization often requires controlling temperature (0–25°C) and stoichiometric ratios to minimize side reactions (e.g., elimination due to the difluoro groups) .

Advanced Synthesis

Q. Q2. What challenges arise in achieving regioselective bromination of the piperidine ring, and how are they mitigated?

A2. The steric bulk of the tert-butyl group and electron-withdrawing difluoro substituents can hinder bromomethylation at the 4-position. Key challenges include:

- Competing elimination : The difluoro groups may promote β-elimination under basic conditions. Mitigation involves using mild bases (e.g., TEA) and polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Regiochemical control : Computational modeling (DFT) can predict reactive sites, while protecting group strategies (e.g., Boc) direct functionalization. Evidence from analogous reactions shows that optimized molar ratios (1:1.2 substrate:brominating agent) improve yields .

Basic Characterization

Q. Q3. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

A3. Essential methods include:

- ¹H/¹³C/¹⁹F NMR : The ¹⁹F NMR (δ ~ -120 to -140 ppm) confirms difluoro substitution, while ¹H NMR distinguishes the bromomethyl signal (δ ~3.5–4.0 ppm, J ~6 Hz).

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) validate the molecular formula (C₁₂H₁₉BrF₂NO₂).

- Melting point analysis : Consistency with literature values (e.g., light yellow solid, mp 80–85°C) indicates purity .

Advanced Characterization

Q. Q4. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

A4. Single-crystal X-ray diffraction definitively assigns the spatial arrangement of the difluoro and bromomethyl groups. Using SHELX programs (e.g., SHELXL for refinement), researchers can model electron density maps to confirm bond angles and torsional strains. For example, the tert-butyl group’s orientation relative to the piperidine ring influences packing interactions, which can be visualized via crystallographic data .

Application in Drug Discovery

Q. Q5. How is this compound employed as an intermediate in PROTAC (Proteolysis-Targeting Chimera) development?

A5. The bromomethyl group serves as a versatile handle for conjugating E3 ligase ligands to target protein binders. For instance, nucleophilic substitution with thiol- or amine-containing ligands (e.g., pomalidomide derivatives) forms covalent linkages. The tert-butyl group enhances solubility during coupling reactions, while the difluoro substituents stabilize the piperidine ring against metabolic degradation .

Safety and Handling

Q. Q6. What safety protocols are essential for handling this compound in laboratory settings?

A6. Critical precautions include:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritation (Category 4 acute toxicity per EU-GHS).

- Storage : Inert atmosphere (argon) at -20°C to prevent hydrolysis of the bromomethyl group .

Reaction Mechanisms

Q. Q7. What factors govern the reactivity of the bromomethyl group in nucleophilic substitution reactions?

A7. Reactivity depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.

- Leaving group ability : Bromide’s moderate leaving group capacity requires catalytic KI (Finkelstein conditions) for efficient substitution.

- Steric environment : The tert-butyl group slows SN2 kinetics, favoring SN1 pathways in protic solvents. Kinetic studies via HPLC monitoring can optimize conditions .

Purity and Stability

Q. Q8. How can researchers detect and quantify degradation products under accelerated stability conditions?

A8. Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC-MS identify impurities. Key degradation pathways include:

- Hydrolysis : Bromomethyl → hydroxymethyl (monitored via LC-MS, [M+H-79+17]⁺).

- Elimination : Formation of 3,3-difluoropiperidine derivatives (tracked by ¹⁹F NMR). Quantitation uses external calibration curves with reference standards .

Computational Modeling

Q. Q9. How can in silico methods predict the compound’s reactivity in novel reaction environments?

A9. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for bromomethyl substitution. Parameters include:

- Frontier molecular orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites.

- Solvent effects : COSMO-RS simulations account for solvation energy in DCM or THF.

- SMILES-based predictors : Tools like RDKit generate reactivity scores based on the InChIKey (e.g., SLNNQRYXMIVPLO-UHFFFAOYSA-N) .

Biological Applications

Q. Q10. What role does this compound play in synthesizing kinase inhibitors?

A10. The bromomethyl group enables coupling to heterocyclic cores (e.g., pyrazolo[3,4-d]pyrimidines) via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. For example, it serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors, where the difluoro-piperidine enhances metabolic stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.